molecular formula C17H13BrN4O3S B3448235 3-bromo-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

3-bromo-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

Cat. No. B3448235
M. Wt: 433.3 g/mol
InChI Key: ONMZNGKFQUUNIV-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceutical drugs and is known to have bioactive properties . The compound also contains a pyrimidine group, which is a basic structure in many biological compounds, such as nucleotides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with a bromine atom and an amide group, and a sulfonyl group attached to a phenyl ring, which is further substituted with a pyrimidinylamino group . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, the amide group, and the sulfonyl group . The bromine atom is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions . The amide group could participate in hydrolysis reactions, while the sulfonyl group could be involved in various redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure . For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially affect its boiling and melting points . The amide and sulfonyl groups could influence the compound’s solubility in various solvents .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further investigated for potential pharmaceutical applications .

properties

IUPAC Name

3-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O3S/c18-13-4-1-3-12(11-13)16(23)21-14-5-7-15(8-6-14)26(24,25)22-17-19-9-2-10-20-17/h1-11H,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMZNGKFQUUNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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